

Application Note: Quantification of Mefexamide in Human Plasma by LC-MS/MS

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Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of **Mefexamide** in human plasma. The described method utilizes protein precipitation for sample preparation and a stable isotope-labeled internal standard (SIL-IS) for accurate quantification. Chromatographic separation is achieved on a reverse-phase C18 column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This method is intended for use in pharmacokinetic studies and clinical research.

Introduction

Mefexamide is a psychostimulant drug, and its quantification in biological matrices is essential for pharmacokinetic and toxicological studies. LC-MS/MS offers high sensitivity and selectivity, making it the preferred technique for bioanalysis.[1] This application note provides a detailed protocol for a proposed LC-MS/MS method for the determination of **Mefexamide** in human plasma, which would require validation according to regulatory guidelines.

Experimental Protocols Materials and Reagents

- · Mefexamide analytical standard
- Mefexamide-d6 (proposed internal standard)



- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Human plasma (drug-free)

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

- Stock Solutions (1 mg/mL): Prepare stock solutions of Mefexamide and Mefexamide-d6 in methanol.
- Working Solutions: Prepare serial dilutions of the Mefexamide stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards (CS) and quality control (QC) samples. Prepare a working solution of Mefexamide-d6 (Internal Standard, IS) at a suitable concentration (e.g., 100 ng/mL) in the same diluent.
- Calibration Standards and Quality Control Samples: Spike blank human plasma with the appropriate Mefexamide working solutions to prepare CS and QC samples at various concentration levels.

Sample Preparation

- Aliquot 100 μL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.
- Add 10 μL of the **Mefexamide**-d6 internal standard working solution.
- Add 300 μL of acetonitrile to precipitate proteins.
- · Vortex for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes.



- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[2]
- Reconstitute the residue in 100 μ L of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
- Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC):

- LC System: A high-performance liquid chromatography system.
- Column: A C18 analytical column (e.g., 100 x 2.1 mm, 2.6 μm).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient Elution:

| Time (min) | % B |
|------------|-----|
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 5 |

| 8.0 | 5 |

Flow Rate: 0.4 mL/min.

• Column Temperature: 40 °C.



Injection Volume: 5 μL.

Mass Spectrometry (MS):

Mass Spectrometer: A triple quadrupole mass spectrometer.

Ionization Source: Electrospray Ionization (ESI) in positive mode.

• MRM Transitions (Hypothetical):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|------------|------------------------|-------------------|--------------------------|
| Mefexamide | 293.2 | 114.1 | 20 |

| Mefexamide-d6 | 299.2 | 120.1 | 20 |

Source Parameters:

Capillary Voltage: 3.5 kV

Desolvation Temperature: 350 °C

Desolvation Gas Flow: 800 L/hr

Cone Gas Flow: 50 L/hr

Data Presentation

The following tables summarize the hypothetical quantitative data from a method validation study.

Table 1: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
|------------|---------------------------|------------------------|------------------------------|
| Mefexamide | 1 - 1000 | y = 0.025x + 0.001 | > 0.995 |



Table 2: Precision and Accuracy

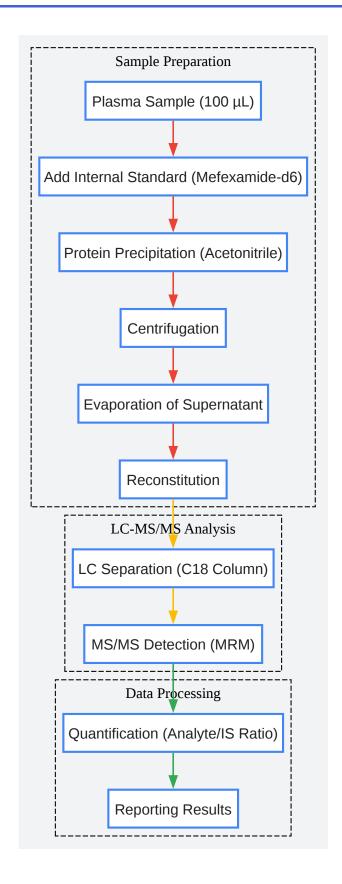
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
|----------|-----------------------------|---------------------------------|------------------------------|---------------------------------|------------------------------|
| LLOQ | 1 | < 15 | 85-115 | < 15 | 85-115 |
| Low | 3 | < 15 | 85-115 | < 15 | 85-115 |
| Medium | 100 | < 15 | 85-115 | < 15 | 85-115 |
| High | 800 | < 15 | 85-115 | < 15 | 85-115 |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
|----------|-----------------------|--------------|-------------------|
| Low | 3 | 85-115 | 85-115 |
| High | 800 | 85-115 | 85-115 |

Visualizations

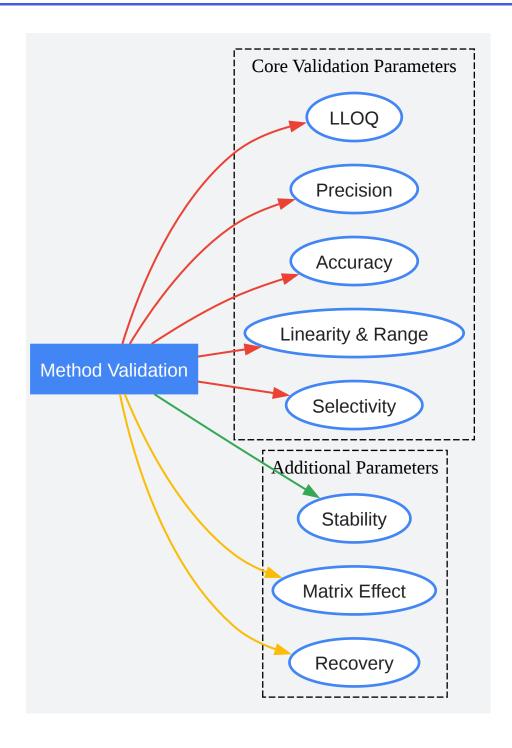




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Caption: Overall experimental workflow for **Mefexamide** quantification.





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Caption: Logical relationship of method validation parameters.

Conclusion

This application note presents a proposed LC-MS/MS method for the quantification of **Mefexamide** in human plasma. The described protocol, including sample preparation,



chromatography, and mass spectrometry conditions, provides a solid foundation for method development and validation. The use of a stable isotope-labeled internal standard and a straightforward protein precipitation extraction makes this method potentially robust and suitable for high-throughput analysis in a research setting. It is imperative that this method undergoes a full validation to demonstrate its suitability for its intended purpose.

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